molecular formula C7H9NO B1295691 2-(Methoxymethyl)pyridine CAS No. 23579-92-2

2-(Methoxymethyl)pyridine

Cat. No.: B1295691
CAS No.: 23579-92-2
M. Wt: 123.15 g/mol
InChI Key: QDTSINVSGKAPBV-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where a methoxymethyl group is attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-(Methoxymethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways that the enzyme is involved in.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in oxidative stress response . This modulation can lead to either upregulation or downregulation of these genes, thereby affecting the cell’s ability to manage oxidative stress. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including liver damage and alterations in cholesterol levels . These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect the metabolic flux and levels of various metabolites within the cell. For example, this compound can influence the breakdown of certain drugs, leading to changes in their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues . The localization of this compound within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide this compound to specific organelles. The presence of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)pyridine typically involves the reaction of pyridine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound, minimizing the formation of by-products and optimizing reaction conditions for higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2-carboxaldehyde.

    Reduction: Reduction reactions can convert it into 2-(methoxymethyl)piperidine.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine-2-carboxaldehyde

    Reduction: 2-(Methoxymethyl)piperidine

    Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-(Methoxymethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine
  • 3-Methoxypyridine
  • 4-Methoxypyridine
  • 2-(Dimethylamino)pyridine
  • 2,6-Dimethoxypyridine

Uniqueness

2-(Methoxymethyl)pyridine is unique due to the presence of the methoxymethyl group at the second position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other methoxypyridine derivatives. Its unique structure also allows for specific interactions with biological targets, making it valuable in medicinal chemistry.

Properties

IUPAC Name

2-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSINVSGKAPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291485
Record name 2-(methoxymethyl)pyridine
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23579-92-2
Record name 2-(Methoxymethyl)pyridine
Source CAS Common Chemistry
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Record name NSC 75841
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Record name 23579-92-2
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Record name 2-(methoxymethyl)pyridine
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Record name Pyridine, 2-(methoxymethyl)
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Synthesis routes and methods I

Procedure details

2-(Chloromethyl)pyridine hydrochloride (16.3 g., 0.1 mole) is dissolved in 100 ml. of methanol. Freshly prepared sodium methoxide (5 g., 0.22 mole of sodium dissolved in 150 ml. of methanol) is added dropwise. The resulting mixture is heated at reflux for 18 hours, then filtered. The filtrate is concentrated. Water and ether are added, the aqueous phase is extracted with ether and the combined ethereal phases are washed with water and saturated aqueous sodium chloride, then dried over magnesium sulfate, concentrated and distilled to give 2-(methoxymethyl)pyridine.
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Also, 2-(methoxymethyl)pyridine is prepared by the following alternative procedure. A mixture of 10.9 g. of 2-pyridinemethanol and 2.4 g. of sodium hydride in 50 ml. of dimethylsulfoxide is warmed on a steam bath for 15 minutes, then cooled to room temperature. Methyl iodide (14.2 g.) is added and then the mixture is heated at 40°C. for 1 hour. Water (150 ml.) is then added and the mixture is extracted with ether. The extracts are dried, concentrated and distilled to give 2-(methoxymethyl)pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Alternatively, 0.1 mole of 2-(chloromethyl)pyridine and 0.11 mole of sodium methoxide are used in the above procedure to give 2-(methoxymethyl)pyridine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.11 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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